Structural Departure from the BML283 PKM2-Activator Chemotype: Absence of the Second Sulfonamide Group
The title compound contains a single sulfonamide group (benzodioxin-sulfonyl at N1) and a simple phenyl group at N4, whereas the prototypical PKM2 activator BML283 (CAS 562867-96-3) requires a second arylsulfonamide at N4 for allosteric PKM2 activation . In the qHTS campaign that discovered BML283, the presence of the 4-methoxyphenylsulfonyl moiety was essential: removal or replacement reduced PKM2 activation to baseline, with the AC₅₀ shifting from 0.111 µM to inactive . Quantitative mass data confirm the structural difference: BML283 molecular weight is 454.52 g/mol (C₁₉H₂₂N₂O₇S₂) versus 360.43 g/mol (C₁₈H₂₀N₂O₄S) for the title compound .
| Evidence Dimension | PKM2 allosteric activation (AC₅₀, µM) |
|---|---|
| Target Compound Data | Not reported; single sulfonamide architecture lacks the N4-sulfonamide pharmacophore required for PKM2 activation |
| Comparator Or Baseline | BML283 (1-(2,3-dihydrobenzodioxin-6-ylsulfonyl)-4-(4-methoxyphenylsulfonyl)piperazine): AC₅₀ = 0.111 µM |
| Quantified Difference | BML283 is a confirmed nanomolar activator; the title compound is not expected to activate PKM2 based on SAR |
| Conditions | qHTS assay using recombinant human PKM2; luminescence-based detection of ADP production |
Why This Matters
For researchers studying PKM2-dependent cancer metabolism, selecting the title compound over BML283 would be inappropriate; conversely, for programs targeting non‑PKM2 pathways, the title compound avoids PKM2 activation liability that confounds BML283-based experiments.
- [1] Boxer, M. B., et al. (2010). Identification of activators for the M2 isoform of human pyruvate kinase. Probe Reports from the NIH Molecular Libraries Program. SAR summary: bis-sulfonamide requirement. View Source
- [2] SpectraBase Compound ID BU9akNBmw4g. Piperazine, 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-phenyl-. MW 360.43 g/mol. View Source
